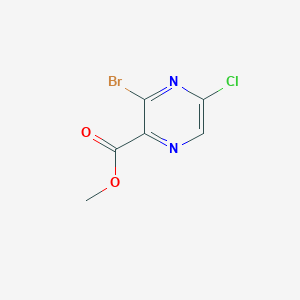
Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family, characterized by its bromo and chloro substituents on the pyrazine ring
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazine Derivatives: The compound can be synthesized through the halogenation of pyrazine derivatives. This involves the substitution of hydrogen atoms on the pyrazine ring with bromine and chlorine atoms.
Methyl Esterification: The carboxylate group can be converted to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions.
Continuous Flow Process: Some industrial setups may use a continuous flow process to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromo and chloro groups may be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be performed to remove the halogen atoms, resulting in the formation of simpler pyrazine derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Brominated and chlorinated pyrazine derivatives.
Reduction Products: Pyrazine derivatives with reduced halogen content.
Substitution Products: Pyrazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-bromo-6-chloropyrazine-2-carboxylate: Similar structure but with different positions of halogen atoms.
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate: Contains an amino group in addition to the halogen atoms.
Uniqueness: Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is unique due to its specific halogen positions, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H4BrClN2O2 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
methyl 3-bromo-5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)10-3(8)2-9-4/h2H,1H3 |
InChI Key |
MSJCKAOSBJRDLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


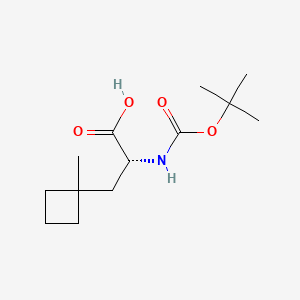


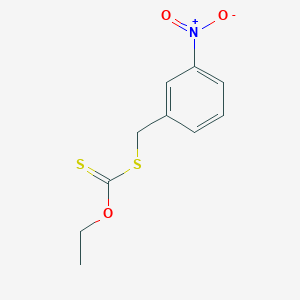

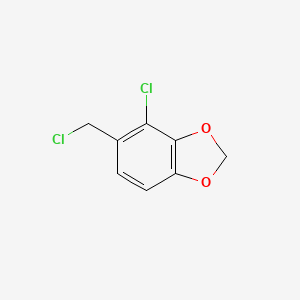
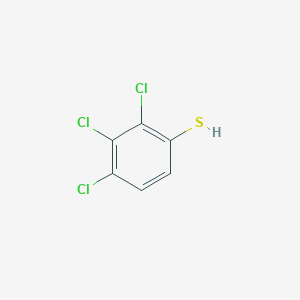
![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
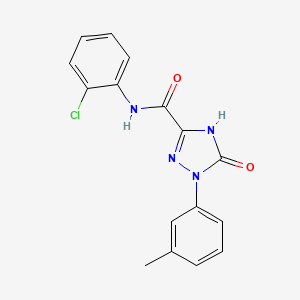
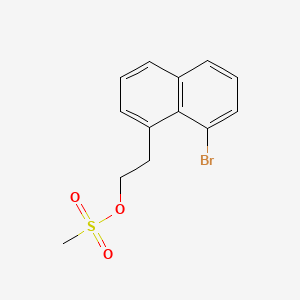


![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

